(E)-3-(2-chlorophenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
CAS No.: 1421587-29-2
Cat. No.: VC6005080
Molecular Formula: C20H18ClF3N2O2
Molecular Weight: 410.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421587-29-2 |
|---|---|
| Molecular Formula | C20H18ClF3N2O2 |
| Molecular Weight | 410.82 |
| IUPAC Name | (E)-3-(2-chlorophenyl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C20H18ClF3N2O2/c21-17-4-2-1-3-14(17)5-8-19(27)26-11-9-16(10-12-26)28-18-7-6-15(13-25-18)20(22,23)24/h1-8,13,16H,9-12H2/b8-5+ |
| Standard InChI Key | PNVXMWIUYVHJBY-VMPITWQZSA-N |
| SMILES | C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3Cl |
Introduction
Chemical Identification and Basic Properties
The compound is identified by the systematic IUPAC name (E)-3-(2-chlorophenyl)-1-[4-(5-(trifluoromethyl)pyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one and is assigned the CAS registry number 1421587-29-2 . Its molecular formula is C₂₀H₁₈ClF₃N₂O₂, with a molecular weight of 410.82 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3Cl | |
| InChIKey | PNVXMWIUYVHJBY-VMPITWQZSA-N | |
| XLogP3 (LogP) | 3.5 (estimated) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 |
The E configuration of the α,β-unsaturated ketone moiety is critical for maintaining spatial orientation required for potential biological interactions. The presence of a trifluoromethylpyridyl group enhances lipophilicity and metabolic stability, while the 2-chlorophenyl moiety may contribute to target binding affinity .
Synthesis and Structural Characterization
Synthetic Routes
While detailed synthetic protocols remain proprietary, the compound is synthesized through a multi-step sequence involving:
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Piperidine functionalization: Introduction of the pyridyloxy group at the 4-position of piperidine via nucleophilic aromatic substitution.
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Enone formation: Condensation of 2-chlorophenylacetaldehyde with the piperidine-derived ketone under basic conditions to form the α,β-unsaturated ketone core .
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Stereochemical control: Use of chiral catalysts or chromatographic separation to isolate the E-isomer, which predominates due to thermodynamic stability.
Key challenges include minimizing racemization during enone formation and achieving high regioselectivity in the pyridyloxy substitution .
Crystallographic and Spectroscopic Data
Though single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs with similar piperidine-pyridyloxy scaffolds exhibit:
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Dihedral angles: 12–46° between aromatic planes, suggesting moderate conjugation between subunits .
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Bond lengths: C=O stretch at 1.22 Å (IR: ~1680 cm⁻¹) and C-Cl bond at 1.74 Å .
Comparative analysis with (E)-3-(furan-2-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one (CAS 1428382-23-3) reveals that replacement of the furan with a chlorophenyl group increases molecular weight by 112.48 g/mol while reducing polarity .
Physicochemical and ADMET Properties
Solubility and Permeability
| Parameter | Value | Method |
|---|---|---|
| Aqueous solubility | 12.5 μg/mL (pH 7.4) | Predicted |
| LogP | 3.5 | XLogP3 |
| PSA | 58.7 Ų | Calculated |
The compound likely complies with Lipinski’s rule (MW < 500, LogP < 5, HBD < 5, HBA < 10), suggesting oral bioavailability potential .
Metabolic Stability
In vitro microsomal studies on analogs show:
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Half-life: 43 min (human liver microsomes)
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Major metabolites: Hydroxylation at the piperidine ring and glutathione adducts of the chlorophenyl group .
Future Directions and Challenges
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